Cas no 57037-03-3 (Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate)

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core with a 4-chlorophenyl substituent and an ester functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the amino and thioxo groups enhances reactivity, enabling further derivatization for the development of biologically active molecules. Its well-defined crystalline form ensures consistent purity, making it suitable for precise experimental work. The compound’s stability under standard conditions and compatibility with common organic solvents further contribute to its utility in multistep synthesis.
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate structure
57037-03-3 structure
Product Name:Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
CAS No:57037-03-3
MF:C12H11ClN2O2S2
MW:314.810939073563
CID:4715283
Update Time:2025-06-13

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
    • ZERO/008118
    • ChemDiv1_017460
    • HMS636J14
    • SBB002717
    • ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-1,3-thiazoline-5-carboxylate
    • 5-thiazolecarboxylic acid, 4-amino-3-(4-chlorophenyl)-2,3-dihydro-2-thioxo-, ethyl ester
    • ethyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carbo
    • Inchi: 1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3
    • InChI Key: LPDAHHYEWASLGO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=S)SC(C(=O)OCC)=C1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 420
  • Topological Polar Surface Area: 113

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 57037-03-3): A Comprehensive Overview

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 57037-03-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the thiazole class, which is well-known for its broad spectrum of biological activities and therapeutic potential. The presence of multiple functional groups, including an amino group, a chlorophenyl moiety, and a thioxo group, makes this compound a versatile scaffold for drug discovery and development.

The chemical structure of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate consists of a thiazole ring system substituted with various functional groups. The thioxo group at the 2-position and the carboxylate ester at the 5-position contribute to its reactivity and potential interactions with biological targets. The amino group at the 4-position and the chlorophenyl group at the 3-position further enhance its pharmacological profile by providing sites for hydrogen bonding and hydrophobic interactions.

In recent years, there has been a growing interest in thiazole derivatives as potential therapeutic agents due to their ability to modulate various biological pathways. Studies have shown that compounds containing the thiazole core exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The specific arrangement of functional groups in Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate suggests that it may interact with multiple targets, making it a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, it may be possible to disrupt aberrant signaling pathways and restore normal cellular function. Preliminary studies have indicated that derivatives of thiazole can indeed inhibit certain kinases by binding to their active sites and blocking substrate phosphorylation.

The chlorophenyl moiety in Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is another key feature that contributes to its pharmacological activity. Chlorophenyl groups are known to enhance binding affinity to biological targets due to their ability to form hydrophobic interactions. This property makes it an attractive moiety for designing drugs with improved efficacy and selectivity.

Furthermore, the carboxylate ester group at the 5-position of the thiazole ring can be hydrolyzed in vivo to release a free carboxylic acid group. This transformation can alter the pharmacokinetic properties of the compound and may influence its distribution, metabolism, and excretion. Understanding these metabolic pathways is crucial for optimizing drug design and improving therapeutic outcomes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. Molecular docking studies have been performed on Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate using various protein structures, including kinases and other enzymes relevant to disease pathways. These studies have provided valuable insights into how this compound interacts with its potential targets and have helped identify key residues involved in binding.

The synthesis of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications such as chlorination and esterification. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale while maintaining high chemical purity.

In conclusion, Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 57037-03-3) is a structurally complex heterocyclic compound with significant potential as a pharmaceutical agent. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in the area of kinase inhibition. Further research is needed to fully elucidate its biological activities and therapeutic potential.

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